molecular formula C12H11FO2 B14002321 6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid

6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid

Cat. No.: B14002321
M. Wt: 206.21 g/mol
InChI Key: ANJMGCQHFHRMPI-UHFFFAOYSA-N
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Description

6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to an indene moiety, with a fluorine atom at the 6’ position and a carboxylic acid group at the 2’ position. The presence of the spiro linkage imparts significant rigidity to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Spirocyclization: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Carboxylation: The carboxylic acid group is introduced via carboxylation of an intermediate, typically using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups such as ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Substituted products with nucleophiles replacing the fluorine atom.

Scientific Research Applications

6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity through hydrogen bonding and electrostatic interactions. The carboxylic acid group can form ionic interactions with positively charged residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2,3-dihydrospiro[1H-indene-1,4’-piperidine]
  • 6-Fluoro-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylic acid
  • Spiro[cyclopropane-1,2’-steroids]

Uniqueness

6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts rigidity and distinct chemical properties. The presence of the fluorine atom and carboxylic acid group further enhances its reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

5-fluorospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid

InChI

InChI=1S/C12H11FO2/c13-8-2-1-7-3-4-12(9(7)5-8)6-10(12)11(14)15/h1-2,5,10H,3-4,6H2,(H,14,15)

InChI Key

ANJMGCQHFHRMPI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2C(=O)O)C3=C1C=CC(=C3)F

Origin of Product

United States

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